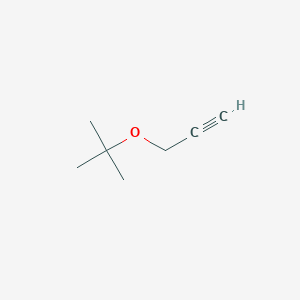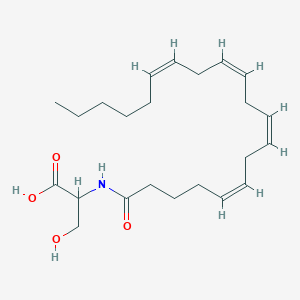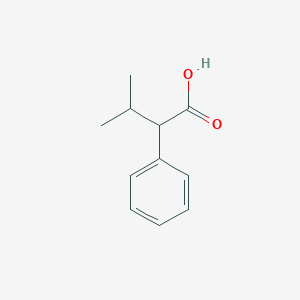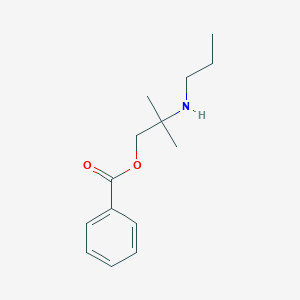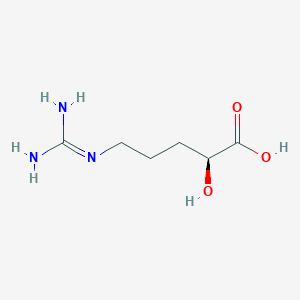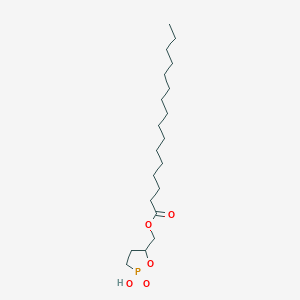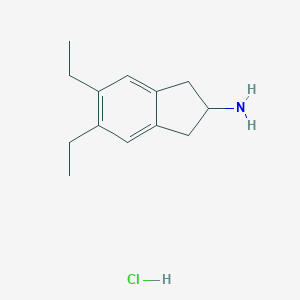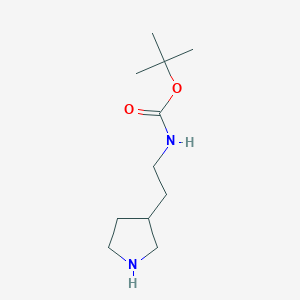
tert-Butyl (2-(pyrrolidin-3-yl)ethyl)carbamate
Vue d'ensemble
Description
“tert-Butyl (2-(pyrrolidin-3-yl)ethyl)carbamate” is a chemical compound with the molecular formula C10H20N2O2 . It is also known by other names such as “tert-butyl N-(pyrrolidin-3-ylmethyl)carbamate” and "(3-Pyrrolidinylméthyl)carbamate de 2-méthyl-2-propanyle" .
Molecular Structure Analysis
The molecular structure of “tert-Butyl (2-(pyrrolidin-3-yl)ethyl)carbamate” consists of a carbamate group (OC(O)N) attached to a tert-butyl group and a pyrrolidine ring . The average mass of the molecule is 200.278 Da and the monoisotopic mass is 200.152481 Da .Physical And Chemical Properties Analysis
“tert-Butyl (2-(pyrrolidin-3-yl)ethyl)carbamate” has a density of 1.0±0.1 g/cm³, a boiling point of 303.9±15.0 °C at 760 mmHg, and a flash point of 137.6±20.4 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds . Its ACD/LogP value is 1.16 .Applications De Recherche Scientifique
Crystal Structure and Chemical Properties
- Studies have shown that tert-butyl carbamate derivatives, like the title compound, can exhibit unique crystal structures and chemical properties. For example, the compound tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate is an example of an all-cis trisubstituted pyrrolidin-2-one, with significant intramolecular hydrogen bonding (Weber, Ettmayer, Hübner, & Gstach, 1995).
Photoredox Catalysis
- tert-Butyl carbamates have been used in photoredox-catalyzed aminations. For instance, tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate was used as an amidyl-radical precursor in the photoredox-catalyzed amination of o-hydroxyarylenaminones. This method enables the construction of diverse amino pyrimidines, significantly broadening the applications of photocatalyzed protocols (Wang et al., 2022).
Asymmetric Synthesis
- The compound has been utilized in asymmetric syntheses. A notable example is the synthesis of tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate, used in creating potent β-secretase inhibitors. Such compounds are crucial in the development of novel therapeutics (Ghosh, Cárdenas, & Brindisi, 2017).
Kinetics and Thermodynamics
- Studies on the kinetics and thermodynamics of heterocyclic carbamates, including tert-butyl carbamates, have revealed insights into their elimination processes in the gas phase. Such research is vital for understanding the stability and reactivity of these compounds (Brusco et al., 2002).
Mécanisme D'action
Propriétés
IUPAC Name |
tert-butyl N-(2-pyrrolidin-3-ylethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-9-4-6-12-8-9/h9,12H,4-8H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGYHEOEGOLPEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620742 | |
| Record name | tert-Butyl [2-(pyrrolidin-3-yl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-(pyrrolidin-3-yl)ethyl)carbamate | |
CAS RN |
169750-93-0 | |
| Record name | 1,1-Dimethylethyl N-[2-(3-pyrrolidinyl)ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169750-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [2-(pyrrolidin-3-yl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[2-(pyrrolidin-3-yl)ethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


